molecular formula C20H30O3 B13717951 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid

11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid

Cat. No.: B13717951
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid is a hydroxyeicosapentaenoic acid, a class of organic compounds known for their role in various biological processes. This compound consists of icosapentaenoic acid with a hydroxy group located at position 11 . It is a metabolite found in various species, including humans and rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid typically involves the hydroxylation of icosapentaenoic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs specific enzymes that target the 11th position of the icosapentaenoic acid molecule . Chemical synthesis may involve the use of reagents such as osmium tetroxide or other oxidizing agents to introduce the hydroxy group at the desired position .

Industrial Production Methods

Industrial production of this compound may utilize biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular signaling and metabolism.

    Medicine: Investigated for its potential anti-inflammatory, anti-oxidative, and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

11-Hydroxyicosa-5,8,12,14,17-pentaenoic acid can be compared with other hydroxyeicosapentaenoic acids, such as:

Uniqueness

This compound is unique due to its specific position of the hydroxy group, which imparts distinct biological activities and interactions with molecular targets .

Properties

IUPAC Name

11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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